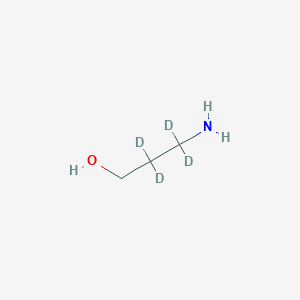

3-Amino-1-propanol-d4

Vue d'ensemble

Description

3-Amino-1-propanol-d4: is a deuterated form of 3-Amino-1-propanol, a primary amine and alcohol. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Classical Amide Condensation Reaction: One method involves the classical amide condensation reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the key alcohol intermediate.

Optically Active Derivatives: Another method involves preparing optically active 3-amino-1-propanol derivatives, which can be used as intermediates in the synthesis of other compounds.

Industrial Production Methods: Industrial production methods for 3-Amino-1-propanol-d4 are not extensively documented, but they likely involve similar synthetic routes with the incorporation of deuterium through specific reagents or conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions are less common for this compound due to its primary amine and alcohol functional groups.

Substitution: It can undergo substitution reactions, particularly involving the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Potential products include aldehydes or carboxylic acids.

Substitution: Products can include various substituted amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₃H₉D₄NO

- Molecular Weight : Approximately 79.13 g/mol

- Appearance : Colorless liquid

- Solubility : Miscible with water, alcohols, ether, acetone, and chloroform

- Density : Approximately 0.983 g/mL

- Boiling Point : 184°C to 187°C

Organic Synthesis

3-Amino-1-propanol-d4 serves as a valuable intermediate in organic synthesis. Its amino and hydroxyl functional groups allow it to participate in various reactions, including:

- Nucleophilic substitutions

- Formation of beta-lactam antibiotics

This versatility makes it an essential building block for synthesizing complex organic molecules and pharmaceuticals .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized in:

- Drug formulation : It acts as a solvent and stabilizing agent in drug delivery systems.

- Synthesis of biologically active compounds : It has been used to develop inhibitors for enzymes involved in diseases such as Alzheimer's .

Emulsifiers and Coatings

The compound is employed in producing:

- Anionic emulsifiers : These are crucial in formulations requiring stable emulsions, such as cosmetics and food products.

- Coatings and adhesives : Its properties enhance the performance of industrial coatings and adhesives .

Corrosion Inhibition

This compound acts as a corrosion inhibitor in metal treatment processes, providing protection against oxidative damage .

Case Study 1: Synthesis of Beta-Lactam Antibiotics

Research has demonstrated that this compound can be effectively used as a precursor in synthesizing beta-lactam antibiotics. The deuterated form allows for tracking metabolic pathways in pharmacokinetic studies, providing insights into drug metabolism and efficacy.

Case Study 2: Emulsion Stability in Cosmetic Formulations

A study evaluated the effectiveness of this compound as an emulsifier in cosmetic formulations. Results indicated improved stability and texture compared to traditional emulsifiers, leading to enhanced consumer satisfaction.

Mécanisme D'action

The mechanism of action of 3-Amino-1-propanol-d4 involves its functional groups. For example, in the absorption of carbon dioxide (CO2), the hydroxy group and water molecules participate in proton transfer, forming carbamic acid . This reaction is significant in CO2 capture technologies.

Comparaison Avec Des Composés Similaires

- 4-Amino-1-butanol

- 5-Amino-1-pentanol

- 6-Amino-1-hexanol

- Ethanolamine

- Triethylamine

Comparison:

- 4-Amino-1-butanol: Similar structure but with an additional carbon atom, making it slightly more hydrophobic.

- 5-Amino-1-pentanol and 6-Amino-1-hexanol: Longer carbon chains increase hydrophobicity and decrease solubility in water.

- Ethanolamine: Shorter chain, making it more hydrophilic and less sterically hindered.

- Triethylamine: Tertiary amine, significantly different in reactivity and steric properties.

3-Amino-1-propanol-d4 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and other isotopic studies.

Activité Biologique

3-Amino-1-propanol-d4, a deuterated derivative of 3-amino-1-propanol, is an aliphatic amine that has garnered interest in various biological and chemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

- Molecular Formula : C₃H₉NO

- Molecular Weight : 75.11 g/mol

- Density : 0.982 g/mL at 20 °C

- Structure :

- SMILES: NCCCO

- InChI: 1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

Interaction with Phosphatidylinositol Systems

Research indicates that 3-amino-1-propanol significantly impacts the phosphatidylinositol (PI) and glycosylphosphatidylinositol (GPI) systems in unicellular organisms such as Tetrahymena pyriformis. A study demonstrated that at a concentration of 10 mM, it completely inhibited the incorporation of into PI, suggesting a strong interference with lipid metabolism. This inhibition could have implications for cellular signaling pathways that rely on phosphoinositides .

Antimicrobial Properties

Preliminary investigations into the antibacterial activity of compounds related to 3-amino-1-propanol have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of tirapazamine bearing amino substitutions exhibited MIC values ranging from 1.1 µM to 413 µM against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications at the amino position can enhance antibacterial potency .

Study on CO₂ Absorption

A quantum-mechanical study explored the role of water molecules in the absorption of CO₂ by 3-amino-1-propanol. The research revealed that the hydroxy group in the compound aids in proton transfer during the reaction, forming carbamic acid. This indicates potential applications in carbon capture technologies, where amine-based solvents are utilized for CO₂ absorption .

Cytotoxicity Assessment

In a study focused on poly(propyl ether imine) dendrimers synthesized using 3-amino-1-propanol as a building block, cytotoxicity was evaluated. The results indicated that certain dendritic structures exhibited significant cytotoxic properties, which could be leveraged for targeted drug delivery systems or as therapeutic agents against cancer cells .

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Tetrahymena Study | Phosphatidylinositol Systems | Complete inhibition of incorporation into PI at 10 mM |

| Antibacterial Activity | MIC Values | Ranged from 1.1 µM to 413 µM against various bacterial strains |

| CO₂ Absorption | Mechanistic Insight | Water enhances proton transfer; formation of carbamic acid observed |

| Cytotoxicity | Dendrimers | Significant cytotoxic properties noted in synthesized structures |

Propriétés

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.